molecular formula C15H10Cl2N2OS B2670821 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide CAS No. 868368-51-8

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide

Katalognummer B2670821
CAS-Nummer: 868368-51-8
Molekulargewicht: 337.22
InChI-Schlüssel: XQMIJPKVIJOUKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide, commonly known as DCBT, is a chemical compound that has gained attention for its potential applications in scientific research. DCBT belongs to the class of benzothiazole derivatives, which have been extensively studied for their biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

  • Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been utilized as a building block in the synthesis of fused thiazolo[3,2-a]pyrimidinones. This compound serves as a doubly electrophilic agent, facilitating the formation of ring annulated products. The synthesis of these compounds is significant due to their potential applications in medicinal chemistry (Janardhan et al., 2014).

  • Antitumor Activity Evaluation : Derivatives of this compound have been synthesized and evaluated for their potential antitumor activities. Notably, certain derivatives have shown significant activity against various cancer cell lines, highlighting the importance of this compound in the development of new anticancer agents (Yurttaş et al., 2015).

  • Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibitors : Investigations into the structure-activity relationships of analogues of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide have shown that it is a potent inhibitor of PI3Kα and mTOR. Its analogues have been studied to improve metabolic stability, demonstrating its importance in the development of new therapeutic agents (Stec et al., 2011).

Analytical Chemistry

  • pKa Determination of Derivatives : The pKa values of derivatives of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide have been determined using UV spectroscopic studies. These findings are crucial for understanding the chemical properties and potential applications of these compounds (Duran & Canbaz, 2013).

Pharmaceutical Research

  • Development of Anticonvulsant Agents : This compound has been used in the synthesis of derivatives with potential anticonvulsant activities. Such studies contribute significantly to the development of new therapeutic agents for epilepsy and related disorders (Nath et al., 2021).

  • Discovery of T-type Calcium Channel Blockers : The compound and its derivatives have been studied as potential T-type calcium channel blockers. These studies are essential for the development of new treatments for generalized epilepsies (Bezençon et al., 2017).

  • Analgesic Activity Evaluation : The compound's derivatives have been synthesized and evaluated for their potential analgesic activities, contributing to the search for new pain-relief medications (Kaplancıklı et al., 2012).

  • Synthesis of Antimicrobial Agents : It has been used in the synthesis of novel compounds with antimicrobial activities, indicating its potential in addressing bacterial and fungal infections (Özdemir et al., 2011).

  • Photovoltaic Efficiency Modeling : This compound's analogs have been studied for their potential application in dye-sensitized solar cells (DSSCs), indicating a diverse range of applications beyond medicinal chemistry (Mary et al., 2020).

  • β3-Adrenergic Receptor Agonists for Treating Obesity and Diabetes : Derivatives of this compound have been synthesized and evaluated as β3-adrenergic receptor agonists, suggesting their potential use in treating obesity and type 2 diabetes (Maruyama et al., 2012).

Eigenschaften

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-10-6-7-11(17)14-13(10)19-15(21-14)18-12(20)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMIJPKVIJOUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.